molecular formula C16H23BrN6O2 B10945760 4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B10945760
M. Wt: 411.30 g/mol
InChI Key: YLLGUNJUVKLKAN-UHFFFAOYSA-N
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Description

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as bromine, methyl, and propanoyl, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the reactions and simplify the workup process . Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups, enhancing its reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various scientific fields make it a valuable compound for research and development.

Properties

Molecular Formula

C16H23BrN6O2

Molecular Weight

411.30 g/mol

IUPAC Name

4-[2-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-1-ethyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H23BrN6O2/c1-5-7-18-16(25)14-13(9-22(6-2)21-14)19-15(24)11(4)23-8-12(17)10(3)20-23/h8-9,11H,5-7H2,1-4H3,(H,18,25)(H,19,24)

InChI Key

YLLGUNJUVKLKAN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(C=C1NC(=O)C(C)N2C=C(C(=N2)C)Br)CC

Origin of Product

United States

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